D13223 N6-
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Overview
Description
The compound D13223 N6- is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an acetamido group, an aminopyridinyl group, a fluorophenyl group, and several hydroxyl groups, making it a versatile candidate for various chemical reactions and applications.
Mechanism of Action
- Its primary targets are not explicitly documented, but it likely interacts with receptors or enzymes involved in pain modulation or muscle tone regulation .
- The resulting glucuronide is typically inactive, but it can be hydrolyzed by β-glucuronidase enzymes to release the active or inactive parent compound .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D13223 N6- typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include protecting agents, coupling reagents, and solvents such as dichloromethane and methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include rigorous quality control measures to monitor the purity and stability of the compound throughout the production process.
Chemical Reactions Analysis
Types of Reactions
The compound D13223 N6- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, such as temperature and pH, can be optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding. It can also be used in the development of biochemical assays and diagnostic tools.
Medicine
In medicine, the compound’s unique structure and functional groups may enable it to act as a potential drug candidate. It can be explored for its therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, the compound can be utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It can also be used in the formulation of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to D13223 N6- include other amino acid derivatives, nucleoside analogs, and fluorinated organic compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which can result in unique reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance its stability and binding affinity to certain targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
D13223 N6- is an active metabolite derived from flupirtine, a non-opioid analgesic known for its unique pharmacological properties. This article explores the biological activity of D13223 N6-, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications, supported by relevant case studies and data tables.
Overview of Flupirtine and D13223 N6-
Flupirtine is primarily recognized for its role as a selective neuronal potassium channel opener, particularly affecting the Kv7.2-Kv7.5 isoforms. This action leads to hyperpolarization of neuronal membranes, which reduces excitability and has implications for pain management and neuroprotection . The metabolism of flupirtine results in the formation of D13223 N6-, which exhibits distinct biological activities that contribute to the overall pharmacological profile of flupirtine.
Pharmacokinetics
The pharmacokinetic profile of D13223 N6- has been studied extensively. A method involving high-performance liquid chromatography (HPLC) was developed to quantify flupirtine and its active metabolite in human plasma. This study revealed that D13223 N6- achieves significant plasma concentrations following administration of flupirtine, indicating its relevance in therapeutic efficacy .
Parameter | Flupirtine | D13223 N6- |
---|---|---|
Cmax (ng/mL) | 1500 | 800 |
Tmax (hours) | 2 | 3 |
Half-life (hours) | 8 | 12 |
Bioavailability (%) | 60 | 45 |
D13223 N6- is believed to exert its biological effects through several mechanisms:
- Potassium Channel Modulation : Similar to flupirtine, D13223 N6- activates potassium channels, leading to neuronal hyperpolarization. This mechanism is crucial for its analgesic properties and potential applications in treating conditions associated with neuronal hyperexcitability .
- Neuroprotective Effects : D13223 N6- has shown promise in neuroprotection through indirect antagonism of NMDA receptors, which reduces excitotoxicity associated with various neurodegenerative diseases. Studies indicate that it may enhance levels of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2), thereby promoting cell survival under stress conditions .
- Impact on Drug Metabolism : The compound also plays a role in modulating the expression of drug-metabolizing enzymes, particularly those regulated by the pregnane X receptor (PXR). This interaction can influence the hepatic clearance of various drugs, highlighting the importance of D13223 N6- in pharmacokinetic interactions .
Case Studies
Research has provided insights into the clinical implications of D13223 N6-. For instance:
- A clinical trial investigating flupirtine's effects on patients with chronic pain demonstrated significant improvements in pain scores correlated with plasma levels of D13223 N6-. Patients reported enhanced quality of life and reduced reliance on traditional opioids .
- Another study focused on neurodegenerative disease models showed that D13223 N6- administration resulted in reduced neuronal apoptosis and improved cognitive function in rodent models of Alzheimer's disease .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(24-18(12)22)25(8-10-2-4-11(21)5-3-10)19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H2,22,24)(H,23,26)(H,30,31)/t14-,15-,16+,17-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVDEODBTSUOOJ-YUAHOQAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)C3C(C(C(C(O3)C(=O)O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=C(C=C1)N(CC2=CC=C(C=C2)F)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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